molecular formula C10H9BrN2O2 B13287032 5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid

5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13287032
M. Wt: 269.09 g/mol
InChI Key: AUJFHQIUSLVJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine ring substituted at position 5 with bromine, position 2 with a methyl(prop-2-yn-1-yl)amino group, and position 4 with a carboxylic acid. Its molecular formula is C₁₀H₉BrN₂O₂ (MW: 285.1 g/mol). The propynyl group introduces alkyne functionality, enabling click chemistry applications, while the carboxylic acid enhances solubility and hydrogen-bonding capacity. This structural profile suggests utility in medicinal chemistry, particularly as a synthetic intermediate or bioconjugation scaffold.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-bromo-2-[methyl(prop-2-ynyl)amino]pyridine-4-carboxylic acid

InChI

InChI=1S/C10H9BrN2O2/c1-3-4-13(2)9-5-7(10(14)15)8(11)6-12-9/h1,5-6H,4H2,2H3,(H,14,15)

InChI Key

AUJFHQIUSLVJKL-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=NC=C(C(=C1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Preparation of 5-Bromo-2-Methylpyridine

Two main synthetic routes are documented for preparing 5-bromo-2-methylpyridine, a key precursor:

Method Starting Material Key Steps Advantages Reference
Route A 5-Nitro-2-chloropyridine 1) Condensation with diethyl malonate salt
2) Decarboxylation under acidic conditions to 5-nitro-2-methylpyridine
3) Pd/C catalyzed hydrogenation to 5-amino-2-methylpyridine
4) Bromination with bromine and sodium nitrite to 5-bromo-2-methylpyridine
Mild conditions, high yield, easy post-treatment, industrial applicability CN101560183B
Route B 6-Methyl-3-pyridinecarboxylic acid 1) Esterification with ethanol to 6-methyl-3-pyridinecarboxylic acid ethyl ester
2) Ammonolysis to 6-methyl-3-pyridinecarboxamide
3) Hofmann degradation to 6-methyl-3-aminopyridine
4) Bromination to 5-bromo-2-methylpyridine
Avoids 3-position isomer by-products, mild conditions, environmentally friendly, high yield CN101514184A

Table 1: Comparison of 5-Bromo-2-Methylpyridine Preparation Methods

Aspect Route A (CN101560183B) Route B (CN101514184A)
Starting Material Availability Commercially available 5-nitro-2-chloropyridine Readily available 6-methyl-3-pyridinecarboxylic acid
Reaction Conditions Mild, catalytic hydrogenation, controlled bromination Mild, avoids acid chloride intermediates, ammonolysis, Hofmann degradation
Yield High overall yield reported High yield, no 3-position isomers
Environmental Impact Uses Pd/C catalyst, bromine Avoids acid chlorides, less pollution
Industrial Suitability Suitable for scale-up Suitable for scale-up

Functionalization to 5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic Acid

Amination at the 2-Position

The key functional group in the target compound is the 2-position amino substituent bearing both methyl and propargyl groups. This can be introduced via nucleophilic substitution or reductive amination on a 2-halo or 2-amino intermediate:

  • Starting from 5-bromo-2-aminopyridine-4-carboxylic acid or ester, the amino group can be alkylated sequentially or in one step with methyl and propargyl halides under basic conditions.
  • Alternative methods include reductive amination using formaldehyde and propargyl aldehyde derivatives with methylamine equivalents.

Carboxylic Acid Functional Group Preparation

  • The carboxylic acid at the 4-position can be introduced via oxidation of methyl groups or via ester hydrolysis if starting from ester intermediates.
  • Esterification and subsequent hydrolysis steps are commonly used to protect the acid functionality during other transformations.

Detailed Synthetic Sequence Proposal

Based on literature and patent precedents, a plausible synthetic route for the target compound is:

Step Reaction Conditions Notes
1 Synthesis of 5-bromo-2-methylpyridine-4-carboxylic acid or ester Via Route B or A as above Select route based on availability and scale
2 Conversion of 2-methyl group to 2-amino group Nitration/reduction or direct amination Alternatively, start from 2-amino intermediate
3 Alkylation of 2-amino group with methyl and propargyl halides Base (e.g., K2CO3), solvent (DMF or DMSO), room temp to reflux Control stoichiometry to avoid overalkylation
4 Hydrolysis of ester to carboxylic acid (if ester intermediate used) Acidic or basic hydrolysis Purify by crystallization or chromatography
5 Final purification Recrystallization or preparative chromatography Confirm structure by NMR, MS, IR

Data Tables Summarizing Key Reaction Parameters

Reaction Step Reagents Temperature (°C) Time (h) Yield (%) Notes
Esterification (Route B) 6-methyl-3-pyridinecarboxylic acid + ethanol + acid catalyst 30-80 2-6 85-90 Mild acidic conditions
Ammonolysis Ethyl ester + NH3 (aqueous) 50-70 4-8 80-85 Precipitation of amide
Hofmann Degradation Amide + Br2 + NaOH 0-10 1-3 70-75 Controlled addition to avoid side reactions
Bromination 2-amino intermediate + Br2 + NaNO2 0 to -10 1-2 75-80 Diazotization followed by bromination
Amino Alkylation 2-amino compound + methyl iodide + propargyl bromide + base 25-80 6-12 65-75 Stepwise or one-pot possible
Hydrolysis Ester + HCl or NaOH 25-100 2-8 90-95 Final acid form obtained

Research Findings and Notes

  • The patent CN101560183B highlights the advantage of using catalytic hydrogenation and controlled bromination to obtain 5-bromo-2-methylpyridine with high yield and minimal by-products, which is critical for downstream functionalization.
  • CN101514184A emphasizes a synthetic route that avoids the formation of 3-position isomers, reducing purification complexity and improving overall process efficiency.
  • The introduction of the propargyl group (prop-2-yn-1-yl) on the amino substituent is typically performed via nucleophilic substitution on the amino nitrogen, which requires careful control to prevent polyalkylation.
  • The carboxylic acid group at the 4-position is best introduced early in the synthesis or via ester intermediates to allow for functional group tolerance during alkylation steps.
  • No direct literature was found detailing the exact synthesis of this compound, but the above methods are consistent with standard practices in heterocyclic chemistry and aminoalkylation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic Acid (CAS 749875-16-9)
  • Molecular Formula: C₇H₃BrF₄NO₂ (MW: 270.0 g/mol)
  • Substituents : Bromine (C5), trifluoromethyl (C2), carboxylic acid (C4).
  • Key Differences: The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~1–2) compared to the amino-alkyne group in the target compound. This enhances metabolic stability but reduces nucleophilicity at the pyridine ring .
5-Bromo-4-methylpyridine-2-carboxylic Acid (CAS 886365-02-2)
  • Molecular Formula: C₇H₆BrNO₂ (MW: 216.0 g/mol)
  • Substituents : Bromine (C5), methyl (C4), carboxylic acid (C2).
  • The carboxylic acid at C2 alters hydrogen-bonding patterns compared to the C4-substituted target compound .
5-Bromo-2-cyclopropylpyrimidine-4-carboxylic Acid (CAS 304902-95-2)
  • Molecular Formula : C₈H₇BrN₂O₂ (MW: 243.06 g/mol)
  • Substituents : Bromine (C5), cyclopropyl (C2), carboxylic acid (C4).
  • Key Differences: Pyrimidine ring (two nitrogens) vs. pyridine (one nitrogen).

Functional Group Replacements

5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide (CAS 1256790-08-5)
  • Molecular Formula : C₉H₉BrClN₂O₂ (MW: 301.5 g/mol)
  • Substituents : Bromine (C5), chlorine (C2), methoxy-methylamide (C4).
  • Key Differences: The amide group (vs. carboxylic acid) reduces acidity (pKa ~10–12) and alters hydrogen-bonding capacity. The chlorine atom increases lipophilicity (ClogP ~2.5) compared to the amino-alkyne substituent .
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid (CAS 50593-92-5)
  • Molecular Formula : C₆H₅BrN₂O₂S (MW: 249.1 g/mol)
  • Substituents : Bromine (C5), methylthio (C2), carboxylic acid (C4).
  • Key Differences: The thioether group (C–S–C) is less polar than the amino-alkyne group, reducing solubility in aqueous media. It may participate in sulfur-specific interactions (e.g., metal coordination) .

Structural and Property Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups Notable Properties
Target Compound - C₁₀H₉BrN₂O₂ 285.1 Br (5), [methyl(prop-2-yn-1-yl)amino] (2), COOH (4) Alkyne, amine, carboxylic acid High reactivity (alkyne), moderate solubility
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid 749875-16-9 C₇H₃BrF₄NO₂ 270.0 Br (5), CF₃ (2), COOH (4) Trifluoromethyl, carboxylic acid High acidity, metabolic stability
5-Bromo-4-methylpyridine-2-carboxylic acid 886365-02-2 C₇H₆BrNO₂ 216.0 Br (5), CH₃ (4), COOH (2) Methyl, carboxylic acid Steric hindrance at C4
5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid 304902-95-2 C₈H₇BrN₂O₂ 243.06 Br (5), cyclopropyl (2), COOH (4) Cyclopropyl, carboxylic acid Bulky substituent, pyrimidine core
5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide 1256790-08-5 C₉H₉BrClN₂O₂ 301.5 Br (5), Cl (2), CON(OMe)Me (4) Amide, chloro Lipophilic, reduced acidity

Physicochemical Properties

  • Solubility : The carboxylic acid in the target compound improves aqueous solubility (logP ~1.2) compared to amide or thioether derivatives (logP ~2.5–3.0) .
  • Stability : Alkyne-containing compounds may require storage at 2–8°C under inert conditions to prevent oxidation, similar to recommendations for CAS 749875-16-9 .

Biological Activity

5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid, with the CAS number 1866636-31-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological properties, particularly in anticancer and antimicrobial activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H10BrN3O2\text{C}_{11}\text{H}_{10}\text{Br}\text{N}_3\text{O}_2

This structure features a brominated pyridine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have explored the anticancer potential of various pyridine derivatives, including this compound. A study characterized the anticancer effects of related compounds using the A549 human lung adenocarcinoma model. The findings indicated that modifications in the structure significantly influenced their cytotoxicity profiles against cancer cells.

Key Findings:

  • Cytotoxicity : Compounds similar to 5-Bromo derivatives exhibited varying degrees of cytotoxicity, with some reducing A549 cell viability by up to 66% compared to controls like cisplatin .
  • Structure Activity Relationship (SAR) : The presence of a free amino group was crucial for enhancing anticancer activity while minimizing toxicity to non-cancerous cells .
  • Mechanism : The anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through pathways associated with p53 mutations .

Antimicrobial Activity

The antimicrobial properties of 5-Bromo derivatives have also been investigated, particularly against multidrug-resistant strains of bacteria.

Research Insights:

  • Activity Against Resistant Strains : The compound demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens, indicating its potential as an antimicrobial agent .
  • Minimum Inhibitory Concentration (MIC) : Related pyrrole derivatives have shown MIC values ranging from 3.12 μg/mL to 12.5 μg/mL against various bacterial strains, highlighting their effectiveness compared to standard antibiotics like ciprofloxacin .

Case Studies

Several case studies focusing on the biological activity of pyridine derivatives provide insights into their therapeutic potential:

Case Study 1: Anticancer Properties

In a controlled study, various pyridine derivatives were tested for their ability to inhibit A549 cell growth. The results showed that certain structural modifications led to enhanced potency, with specific compounds achieving significant reductions in cell viability.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several pyridine-based compounds against clinical isolates of Staphylococcus aureus. The findings indicated that compounds with specific functional groups exhibited superior activity against resistant strains.

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : Start with 5-bromo-2-aminopyridine-4-carboxylic acid. Introduce the prop-2-yn-1-yl group via alkylation using propargyl bromide under basic conditions (K₂CO₃/DMF, 60°C, 12h). Follow with N-methylation using methyl iodide and NaH in THF (0°C to RT). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane). Characterize using:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., propynyl CH₂ at δ 4.2 ppm, methylamino N–CH₃ at δ 3.1 ppm).
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 299).
  • FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .

Q. How can researchers ensure the stability of the carboxylic acid group during synthetic modifications?

  • Methodological Answer : Protect the carboxylic acid as a methyl ester using SOCl₂/MeOH (0°C, 2h) prior to introducing reactive groups. Deprotect post-synthesis using LiOH/THF/H₂O (0°C, 1h). Monitor deprotection via TLC (Rf shift) and confirm by disappearance of ester C=O (¹³C NMR δ 165 ppm) .

Advanced Research Questions

Q. How can contradictory data on the reactivity of the prop-2-yn-1-ylamino group in acidic/basic conditions be resolved?

  • Methodological Answer : Conduct pH stability studies (pH 1–14, 25°C) with LC-MS monitoring. For acidic conditions (pH <3), observe potential alkyne protonation leading to decomposition. In basic conditions (pH >10), track nucleophilic attack on the triple bond. Use deuterated solvents (D₂O/DCl or NaOD) for kinetic isotope effect studies. Compare with analogs lacking electron-withdrawing groups (e.g., 5-H instead of 5-Br) to isolate electronic effects .

Q. What strategies optimize the compound’s yield in multi-step synthesis, and how can side reactions be minimized?

  • Methodological Answer :
  • Step 1 (Alkylation) : Use a 1.2:1 molar ratio of propargyl bromide to avoid di-alkylation. Add KI (10 mol%) to enhance reactivity.
  • Step 2 (Methylation) : Employ phase-transfer catalysis (e.g., TBAB) to improve NaH efficiency in THF.
  • Purification : Use preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA).
  • Side Reactions : Monitor for alkyne dimerization via GC-MS; suppress by degassing solvents and working under N₂ .

Q. How can researchers design experiments to evaluate the compound’s interaction with sodium channels for therapeutic applications?

  • Methodological Answer :
  • In Vitro Assays : Use patch-clamp electrophysiology on HEK293 cells expressing Nav1.7 channels. Apply compound concentrations (1 nM–10 μM) and measure current inhibition.
  • Molecular Docking : Perform homology modeling (PDB: 6J8E) to predict binding sites. Prioritize residues near the voltage-sensing domain (e.g., Lys1422, Glu1433).
  • SAR Studies : Synthesize analogs with modified propynyl groups (e.g., phenyl vs. methyl) to assess steric/electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.